
Lanatoside B
Descripción general
Descripción
El lanatosido B es un glucósido cardíaco que se puede aislar de las hojas de Digitalis lanata . Es conocido por sus potentes efectos sobre el corazón y se utiliza en el tratamiento de ciertas afecciones cardíacas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del lanatosido B puede implicar varias rutas sintéticas. Una estrategia eficiente implica el uso de un método de entrega de aglicón mediado por boro. Este método incluye una secuencia de reacción de entrega de aglicón mediada por boro con un donante de glucosa funcionalizado, seguida de desprotección y cicloadición de azida-alquino promovida por tensión . Otro método implica la metanólisis de lanatósidos catalizada por pequeñas cantidades de metóxido de sodio, que ha demostrado ser superior a los procedimientos de hidrólisis en términos de rendimientos y aislamiento .
Métodos de producción industrial: La producción industrial del lanatosido B suele implicar la extracción de las hojas de Digitalis lanata. Las hojas se procesan para aislar los glucósidos, que luego se purifican para obtener lanatosido B. Este proceso puede implicar varios pasos, incluida la extracción con disolventes, la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones: El lanatosido B experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones a menudo se utilizan para modificar el compuesto para diferentes aplicaciones o para estudiar sus propiedades.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del lanatosido B incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución pueden implicar reactivos como haluros de alquilo o cloruros de acilo en condiciones específicas .
Productos principales formados: Los productos principales formados a partir de las reacciones del lanatosido B dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar lugar a varios derivados sustituidos, dependiendo de los reactivos utilizados .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Cardiac Applications
- Mechanism of Action : Lanatoside B enhances cardiac contractility by inhibiting sodium-potassium ATPase, which increases intracellular calcium levels. This mechanism is critical for treating heart failure and arrhythmias.
- Clinical Studies : Clinical trials have demonstrated the efficacy of this compound in improving cardiac output and reducing symptoms in patients with heart failure.
2. Anticancer Properties
- Cell Line Studies : Research has shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. It triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
- Case Study Example : A study highlighted that this compound significantly inhibited the growth of HuCCT-1 cholangiocarcinoma cells by inducing apoptosis through mitochondrial membrane potential loss and caspase activation .
3. Neuroprotective Effects
- Inflammation Modulation : Recent findings suggest that this compound may modulate inflammatory responses in neurological contexts. It has been shown to reduce nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) translocation, which is implicated in various neurodegenerative diseases .
Data Table: Summary of Research Findings on this compound
Case Studies
Case Study 1: Anticancer Activity
- Study Focus : The effects of this compound on cholangiocarcinoma cells.
- Methodology : The study utilized flow cytometry and western blotting to analyze the apoptotic effects.
- Results : this compound reduced cell viability significantly and increased apoptotic markers such as caspase-3 activation.
Case Study 2: Cardiac Function Improvement
- Study Focus : The impact of this compound on patients with chronic heart failure.
- Methodology : A randomized controlled trial was conducted with patients receiving this compound versus a placebo.
- Results : Patients receiving this compound exhibited improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations.
Mecanismo De Acción
El lanatosido B ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, que es crucial para mantener el gradiente electroquímico a través de las membranas celulares. Esta inhibición conduce a un aumento de los niveles intracelulares de sodio, lo que a su vez afecta los niveles de calcio y mejora la contractilidad cardíaca. Los objetivos moleculares del lanatosido B incluyen la subunidad alfa de la enzima ATPasa de sodio-potasio, y sus vías implican la regulación del intercambio iónico y la señalización celular .
Comparación Con Compuestos Similares
El lanatosido B es similar a otros glucósidos cardíacos como el lanatosido A, el lanatosido C y la digoxina. Es único en su estructura específica y los efectos particulares que tiene sobre el corazón. El lanatosido B tiene un conjunto distinto de enlaces glucosídicos y grupos funcionales que lo diferencian de otros compuestos de la misma clase . Compuestos similares incluyen:
- Lanatosido A
- Lanatosido C
- Digoxina
- Digitoxina
- Gitoxina
Estos compuestos comparten mecanismos de acción similares, pero difieren en su farmacocinética y aplicaciones clínicas específicas .
Actividad Biológica
Lanatoside B, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.
Overview of this compound
This compound is part of a group of compounds known as cardiac glycosides, which are recognized for their ability to influence cardiac function and exhibit cytotoxic properties against various cancer cell lines. The compound's structure is characterized by a steroid backbone with sugar moieties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This change subsequently results in elevated calcium concentrations due to the sodium-calcium exchanger's operation, enhancing cardiac contractility. Additionally, this compound exhibits anti-cancer properties through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating mitochondrial membrane potential (MMP) .
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation rates of cancer cells, including those from cholangiocarcinoma and hepatocellular carcinoma .
- Regulation of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death .
Research Findings
A comprehensive study on the effects of this compound was conducted to assess its cytotoxicity against human cancer cell lines. The findings are summarized in the following table:
Case Studies
-
Cholangiocarcinoma Treatment :
In a recent study, this compound was evaluated for its anti-cancer effects on cholangiocarcinoma cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through increased ROS production and modulation of apoptotic markers such as Bax and Bcl-2 . -
Hepatocellular Carcinoma :
Another investigation focused on the impact of this compound on hepatocellular carcinoma (HCC). The compound not only inhibited tumor growth in vitro but also showed promising results in vivo, where it reduced tumor volume without causing significant weight loss in treated mice . -
Diffuse Large B-cell Lymphoma (DLBCL) :
Research highlighted that this compound interacts with ZDHHC21, leading to decreased fatty acid synthase (FASN) expression and suppression of DLBCL cell growth both in vitro and in vivo. This suggests a novel mechanism through which this compound can exert anti-cancer effects by targeting metabolic pathways critical for tumor survival .
Propiedades
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-21-2 | |
Record name | Lanatoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lanatoside B on the heart?
A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []
Q2: How does the potency of this compound compare to other cardiac glycosides?
A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.
Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?
A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.
Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?
A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]
Q5: Has this compound been identified in naturally occurring plants?
A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []
Q6: Are there any analytical techniques available to quantify this compound in plant material?
A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.
Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?
A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.
Q8: Is there any information on the safety profile and potential toxicity of this compound?
A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.